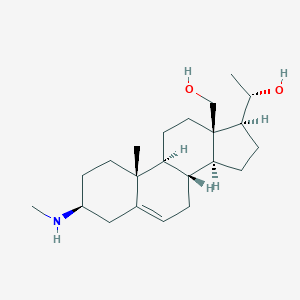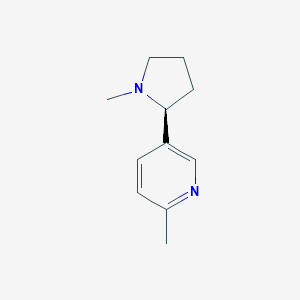
Nicotine, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine, 6-methyl-, is a chemical compound that belongs to the class of alkaloids. It is a naturally occurring substance found in tobacco leaves, and its use is associated with smoking addiction. Nicotine, 6-methyl-, is a chiral molecule with two enantiomers, (R)-nicotine and (S)-nicotine.
Mécanisme D'action
Nicotine, 6-methyl-, binds to nicotinic acetylcholine receptors (nAChRs) in the brain, which leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This release of neurotransmitters leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine.
Effets Biochimiques Et Physiologiques
Nicotine, 6-methyl-, has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which leads to an increase in energy. Additionally, nicotine, 6-methyl-, has been shown to have cognitive-enhancing effects, including improvements in attention, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotine, 6-methyl-, has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has well-established effects on the central nervous system, which makes it a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking. However, one limitation is that it is difficult to control the dosage of nicotine, 6-methyl-, in animal studies, which can lead to variability in the results.
Orientations Futures
Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing new drugs that target the nicotinic acetylcholine receptors, which could lead to the development of more effective treatments for addiction and withdrawal. Finally, future research could investigate the long-term effects of nicotine, 6-methyl-, on cognitive function and brain development.
Conclusion:
In conclusion, nicotine, 6-methyl-, is a chemical compound found in tobacco leaves that has been extensively studied for its effects on the central nervous system. It has well-established effects on the release of neurotransmitters, which leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine. Nicotine, 6-methyl-, is a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking, as well as for studying the effects of nicotine on cognitive function, memory, and attention. Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses and developing new drugs that target the nicotinic acetylcholine receptors.
Applications De Recherche Scientifique
Nicotine, 6-methyl-, has been extensively studied for its effects on the central nervous system. It is used in research to investigate the mechanisms of addiction and withdrawal associated with smoking. Nicotine, 6-methyl-, is also used in studies to examine the effects of nicotine on cognitive function, memory, and attention. Additionally, it is used in research to investigate the potential therapeutic uses of nicotine in the treatment of various neurological disorders.
Propriétés
Numéro CAS |
13270-56-9 |
|---|---|
Nom du produit |
Nicotine, 6-methyl- |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1 |
Clé InChI |
SWNIAVIKMKSDBJ-NSHDSACASA-N |
SMILES isomérique |
CC1=NC=C(C=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NC=C(C=C1)C2CCCN2C |
SMILES canonique |
CC1=NC=C(C=C1)C2CCCN2C |
Autres numéros CAS |
13270-56-9 |
Synonymes |
6-Methylnicotine; (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine; 6-Methylnicotine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


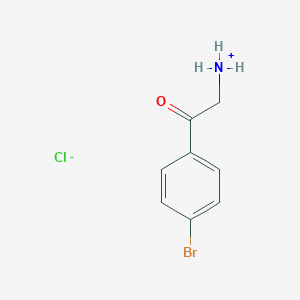
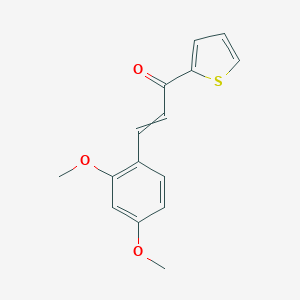
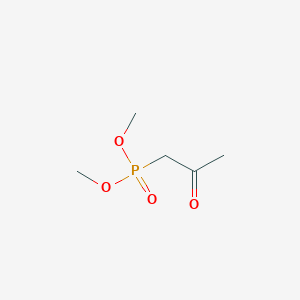
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
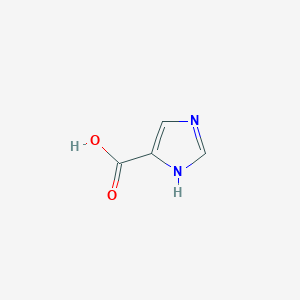
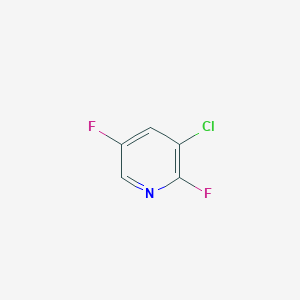
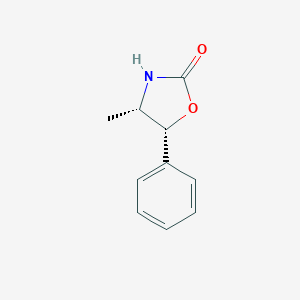
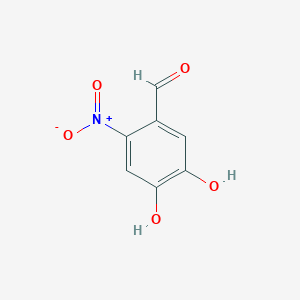
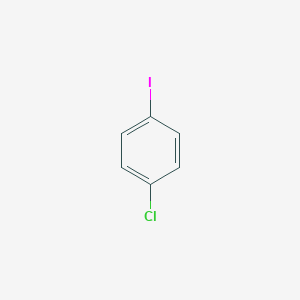
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
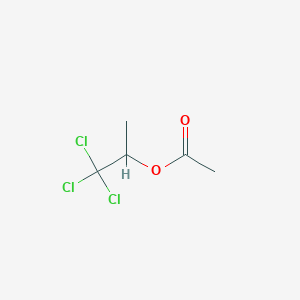
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)
